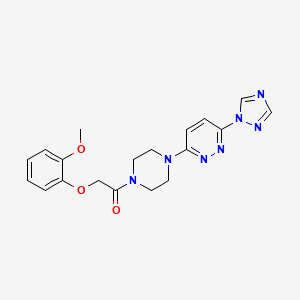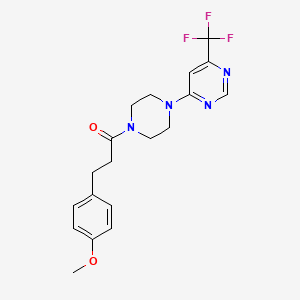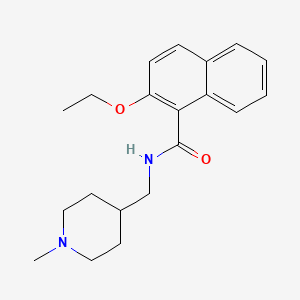
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely to be an organic molecule containing a benzyl group attached to an amine group, a but-2-yn-1-yl group, and a 2,4-dichlorobenzamide group . The benzyl group is a common substituent in organic chemistry, often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of a benzyl amine with a 2,4-dichlorobenzoyl chloride, using a base to deprotonate the amine and allow it to attack the carbonyl carbon of the benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzyl and benzamide groups), a triple bond (from the but-2-yn-1-yl group), and polar amide and amine functionalities .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the amine group could be protonated under acidic conditions, or it could act as a nucleophile in various reactions. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar amide and amine groups could enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial Activity
1,2,3-triazoles have gained significant attention due to their stability against metabolic degradation and their ability to engage in hydrogen bonding. In the case of our compound, the synthesis involves a Cu(I)-catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting 1,2,3-triazole hybrids containing amine-ester functionality were thoroughly characterized.
In vitro: assays revealed moderate to excellent antimicrobial activity against various strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most tested microbes. These findings highlight its potential as an antimicrobial agent.
Anti-Viral Applications
1,2,3-triazoles and their derivatives have been explored as anti-viral agents . Their stability and unique features make them promising candidates for combating viral infections. Further research could investigate the specific anti-viral properties of our compound.
Anti-Oxidant Properties
The presence of unpaired electrons on the nitrogen atom in 1,2,3-triazoles contributes to their chelating activity and potential as anti-oxidants . Our compound may exhibit similar properties, making it relevant in oxidative stress-related research.
Anti-Diabetic Potential
1,2,3-triazoles have been investigated as anti-diabetic agents . Given the prevalence of diabetes worldwide, understanding how our compound interacts with relevant pathways could be valuable.
Anti-Cancer Research
The stability and biocompatibility of 1,2,3-triazoles position them as potential anti-cancer agents . Investigating the effects of our compound on cancer cell lines could yield interesting results.
Anti-Tubercular and Antimalarial Studies
1,2,3-triazoles have also been explored for their anti-tubercular and antimalarial activities . Our compound might exhibit similar effects, warranting further investigation.
作用機序
Target of Action
Similar compounds have been found to inhibit enzymes like dipeptidyl peptidase 4 (dpp-4) . DPP-4 is a well-known T-cell antigen CD26 enzyme, which has vital functions such as deactivation of the incretin hormone, responsible for insulin catabolism .
Mode of Action
Compounds with similar structures have been found to inhibit the dpp-4 enzyme . This inhibition can lead to increased levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Biochemical Pathways
Dpp-4 inhibitors generally affect the incretin system, which plays a crucial role in glucose metabolism .
Result of Action
The inhibition of dpp-4 can lead to increased levels of incretin hormones, which stimulate a decrease in blood glucose levels .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O/c1-23(14-15-7-3-2-4-8-15)12-6-5-11-22-19(24)17-10-9-16(20)13-18(17)21/h2-4,7-10,13H,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRAVGQGRHWOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1=C(C=C(C=C1)Cl)Cl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

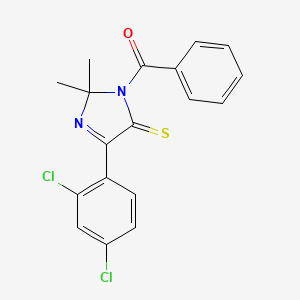
![7,8-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2741473.png)

![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2741477.png)
![4-fluoro-2-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2741478.png)
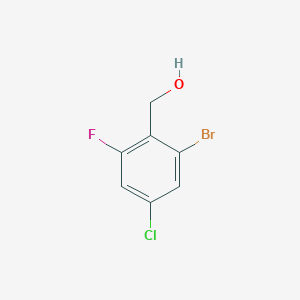
![4-isopropyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2741482.png)
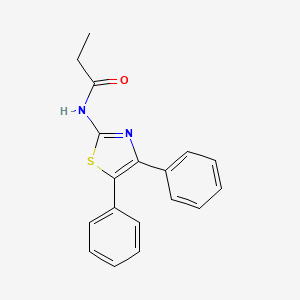
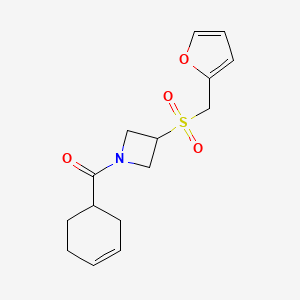
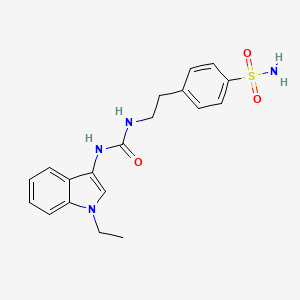
![5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2741487.png)
